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molecular formula C10H8N2O3 B8798912 Isoquinoline, 6-methyl-5-nitro-, 2-oxide

Isoquinoline, 6-methyl-5-nitro-, 2-oxide

Cat. No. B8798912
M. Wt: 204.18 g/mol
InChI Key: SJCNLOPXPBCMGQ-UHFFFAOYSA-N
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Patent
US09388165B2

Procedure details

6-Methyl-5-nitroquinoline (46.5 g, 0.228 mol) obtained in Step (3) was dissolved in 1,2-dichloroethane (1.8 L), added with POCl3 (107 mL, 1.14 mol) at room temperature, and refluxed for 7 hours or more. The reaction solution was cooled to room temperature and concentrated by distilling the solvent under reduced pressure. The concentrated solid was dissolved in dichloromethane, added with an ice water, and extracted with dichloromethane. The combined organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The concentrated solid was added with a mixed solution of ethyl acetate/hexane=1/1 (v/v), and stirred for 2 hours or more at room temperature. The solid thus obtained was filtered under reduced pressure, and washed with a mixed solution of ethyl acetate/hexane=1/1 (v/v). The filtered solid was dried with warm wind in an oven (40° C.) for over 3 hours or more to obtain the title compound (28 g, 55%).
Quantity
46.5 g
Type
reactant
Reaction Step One
Quantity
1.8 L
Type
solvent
Reaction Step One
Name
Quantity
107 mL
Type
reactant
Reaction Step Two
Yield
55%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]([N+:13]([O-:15])=[O:14])=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH:8]=[N+:7]([O-])[CH:6]=[CH:5]2.O=P(Cl)(Cl)[Cl:18]>ClCCCl>[Cl:18][C:8]1[C:9]2[C:4](=[C:3]([N+:13]([O-:15])=[O:14])[C:2]([CH3:1])=[CH:11][CH:10]=2)[CH:5]=[CH:6][N:7]=1

Inputs

Step One
Name
Quantity
46.5 g
Type
reactant
Smiles
CC=1C(=C2C=C[N+](=CC2=CC1)[O-])[N+](=O)[O-]
Name
Quantity
1.8 L
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
107 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 hours or more at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 7 hours or more
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
by distilling the solvent under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The concentrated solid was dissolved in dichloromethane
ADDITION
Type
ADDITION
Details
added with an ice water
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The concentrated solid was added with a mixed solution of ethyl acetate/hexane=1/1 (v/v)
CUSTOM
Type
CUSTOM
Details
The solid thus obtained
FILTRATION
Type
FILTRATION
Details
was filtered under reduced pressure
WASH
Type
WASH
Details
washed with a mixed solution of ethyl acetate/hexane=1/1 (v/v)
CUSTOM
Type
CUSTOM
Details
The filtered solid was dried
TEMPERATURE
Type
TEMPERATURE
Details
with warm wind in an oven (40° C.) for over 3 hours or more

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC2=C(C(=CC=C12)C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 28 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 55.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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